1-Methyl-1H-indazol-7-ylamine

描述

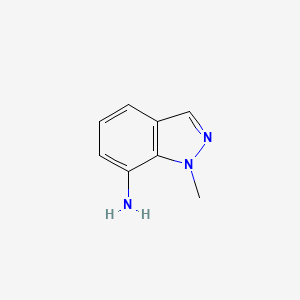

1-Methyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound. It features a bicyclic structure composed of a pyrazole ring fused to a benzene ring, with a methyl group at the 1-position and an amine group at the 7-position. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-7-amine can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitriles with hydrazine derivatives under acidic conditions. Another method includes the transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation using 2-(methylamino)benzonitrile and an organometallic reagent .

Industrial Production Methods: Industrial production of 1-Methyl-1H-indazol-7-ylamine often employs scalable synthetic routes that ensure high yields and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to minimize byproducts and maximize efficiency .

化学反应分析

Types of Reactions: 1-Methyl-1H-indazol-7-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted indazole compounds .

科学研究应用

1-Methyl-1H-indazol-7-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals

作用机制

The mechanism of action of 1-Methyl-1H-indazol-7-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its influence on signaling pathways and gene expression .

相似化合物的比较

Indazole: The parent compound with a similar bicyclic structure but without the methyl and amine groups.

1-Methyl-1H-indazole: Similar structure but lacks the amine group at the 7-position.

7-Aminoindazole: Similar structure but lacks the methyl group at the 1-position.

Uniqueness: 1-Methyl-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups enhances its reactivity and potential for diverse applications compared to its analogs .

生物活性

1-Methyl-1H-indazol-7-ylamine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure, exhibits potential therapeutic applications ranging from anticancer to anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 41926-06-1 |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | 1-methylindazol-7-amine |

| SMILES | CN1C2=C(C=CC=C2N)C=N1 |

The biological activity of this compound primarily involves its interaction with various kinases, including chk1 and chk2. These kinases play crucial roles in cell cycle regulation and apoptosis. The inhibition of these kinases can lead to significant effects on cellular processes, including:

- Cell Cycle Regulation : Disruption of normal cell cycle progression.

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity against various human cancer cell lines. Notably, it has been evaluated for its inhibitory effects against:

| Cell Line | IC₅₀ (µM) | Selectivity (Normal Cell) |

|---|---|---|

| K562 (Leukemia) | 5.15 | HEK-293: 33.2 |

| A549 (Lung) | N/A | N/A |

| PC-3 (Prostate) | N/A | N/A |

| Hep-G2 (Liver) | 3.32 | HEK-293: 12.17 |

These findings suggest that while the compound is effective against cancer cells, it also poses some toxicity risks to normal cells, indicating a need for further structural optimization to enhance selectivity.

Anti-inflammatory and Other Activities

In addition to its anticancer properties, this compound has demonstrated:

- Anti-inflammatory Activity : Indazole derivatives are known to modulate inflammatory pathways.

- Antimicrobial Activity : Potential efficacy against various bacterial and fungal strains.

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives, including this compound. For instance:

- Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their antitumor activities using MTT assays against multiple cancer cell lines. The study highlighted that modifications in the indazole structure could significantly affect biological activity and selectivity towards cancer cells .

- Mechanistic Insights : Research indicated that indazole derivatives could inhibit critical signaling pathways involved in cancer progression, such as the p53/MDM2 pathway, further supporting their potential as anticancer agents .

- Comparative Analysis : A comparative study on various indazole derivatives revealed that structural differences significantly impacted their biological efficacy and toxicity profiles, emphasizing the importance of targeted modifications to improve therapeutic outcomes .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-1H-indazol-7-ylamine, and how can reaction conditions be optimized?

- Methodology :

- Start with a substituted aniline derivative (e.g., 7-nitroaniline) as the precursor. React with methylhydrazine under reflux in an acidic medium to form a hydrazone intermediate. Cyclization is achieved using a catalyst such as copper acetate or palladium complexes under inert conditions.

- Optimize yields (38–45%) by adjusting temperature, solvent polarity (e.g., DMF or ethanol), and catalyst loading. Continuous flow reactors may enhance scalability .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Use NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl at N1, amine at C7). For example, the methyl group typically shows a singlet at δ 3.9–4.1 ppm in ¹H NMR.

- Mass spectrometry (MS) for molecular ion verification (MW = 147.17 g/mol).

- X-ray crystallography (using SHELXL or WinGX/ORTEP) to resolve bond lengths and angles, particularly for verifying planarity of the indazole ring .

Q. What analytical techniques are suitable for assessing stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies at temperatures (-20°C to 25°C) and humidity levels (40–75% RH). Monitor degradation via HPLC every 30 days.

- Use thermogravimetric analysis (TGA) to determine decomposition thresholds. For long-term storage, lyophilization in amber vials under argon is recommended .

Q. How does the substitution pattern of indazole derivatives influence solubility and bioavailability?

- Methodology :

- Compare logP values (via shake-flask method or computational tools like MarvinSketch) of this compound with analogs (e.g., 7-fluoro or 4-chloro derivatives).

- Perform solubility assays in PBS (pH 7.4) and simulated gastric fluid. Use dynamic light scattering (DLS) to assess aggregation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodology :

- Test kinase inhibition using a panel of recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ assays.

- Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), reporting IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with target proteins?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 7GZ). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.

- Calculate free energy changes (ΔG) via MM-PBSA/GBSA. Compare with experimental IC50 values to refine models .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Conduct dose-response validation in multiple cell lines, controlling for variables like passage number and serum concentration.

- Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) to confirm mechanisms. Cross-reference with SAR data from fluorinated analogs (e.g., 7-fluoro derivatives show IC50 = 5.15 µM vs. kinase targets) .

Q. How can crystallographic data inform the design of derivatives with enhanced potency?

- Methodology :

- Analyze electron density maps (SHELXLE) to identify regions for functionalization (e.g., C3 for halogenation or C7 for amine derivatization).

- Overlay structures with co-crystallized ligands (e.g., ATP in kinase pockets) to prioritize substituents that improve hydrophobic or hydrogen-bonding interactions .

Q. What experimental approaches validate the role of this compound in modulating cell cycle arrest?

- Methodology :

- Use flow cytometry (PI staining) to quantify cell cycle phases (G1, S, G2/M) in treated vs. untreated cells.

- Perform Western blotting for cyclin-dependent kinases (CDK4/6) and inhibitors (p21, p27). Correlate with transcriptomic data (RNA-seq) .

Q. How do solvent effects and counterion choice impact crystallization success?

属性

IUPAC Name |

1-methylindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQDTYKVWIDGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594975 | |

| Record name | 1-Methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41926-06-1 | |

| Record name | 1-Methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。